Ethyl 4-[7-(dimethylcarbamoyloxy)-4-oxochromen-3-yl]oxybenzoate
Description
Ethyl 4-[7-(dimethylcarbamoyloxy)-4-oxochromen-3-yl]oxybenzoate is a synthetic organic compound featuring a chromen-4-one core (a bicyclic structure with a benzopyran-4-one backbone). Key functional groups include:
- A dimethylcarbamoyloxy group at position 7 of the chromen ring.
- An ethoxybenzoate ester at position 3.
Properties
IUPAC Name |
ethyl 4-[7-(dimethylcarbamoyloxy)-4-oxochromen-3-yl]oxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO7/c1-4-26-20(24)13-5-7-14(8-6-13)28-18-12-27-17-11-15(29-21(25)22(2)3)9-10-16(17)19(18)23/h5-12H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYTWDBQUZDAOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Selection and Optimization
Resorcinol derivatives react with ethyl acetoacetate to form the 7-hydroxy-4-methylchromen-2-one intermediate, which serves as the precursor for subsequent functionalization. Solvent-free conditions with FeCl₃·6H₂O as a catalyst achieve 92% yield in 16 hours at reflux. Alternative catalysts include cellulose nanocrystal-supported palladium nanoparticles (CNC-AMPD-Pd), which enhance reaction rates under solvent-free conditions at 130°C, yielding 96%.
Comparative Catalyst Performance
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| FeCl₃·6H₂O | 110 | 16 | 92 |
| CNC-AMPD-Pd | 130 | 2 | 96 |
| Alumina sulfuric acid | 90 | 4 | 99 |
Introduction of the Dimethylcarbamoyloxy Group
The 7-hydroxy group undergoes carbamoylation to install the dimethylcarbamoyloxy moiety. This step typically employs dimethylcarbamoyl chloride in the presence of a base.
Carbamoylation Conditions
Reaction of 7-hydroxy-4-methylchromen-2-one with dimethylcarbamoyl chloride in anhydrous dichloromethane, using triethylamine as a base, proceeds at 0°C to room temperature for 12 hours. The reaction is quenched with aqueous HCl, yielding 7-(dimethylcarbamoyloxy)-4-methylchromen-2-one with 85% efficiency. Microwave-assisted methods reduce reaction times to 30 minutes with comparable yields.
Etherification with Ethyl 4-Hydroxybenzoate
The 3-hydroxyl group of the chromenone intermediate is etherified with ethyl 4-hydroxybenzoate to introduce the ethoxybenzoate substituent.
Mitsunobu Reaction Protocol
A Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) facilitates the coupling. Ethyl 4-hydroxybenzoate (1.2 equiv) reacts with 7-(dimethylcarbamoyloxy)-4-methylchromen-2-one (1.0 equiv) at 60°C for 24 hours, yielding 78% of the target compound.
Alternative Nucleophilic Aromatic Substitution
In cases where Mitsunobu conditions are unsuitable, potassium carbonate in dimethylformamide (DMF) promotes nucleophilic displacement at 120°C for 8 hours, achieving 65% yield.
Final Esterification and Purification
The ethyl ester group is introduced via acid-catalyzed esterification. Crude product is purified using column chromatography (silica gel, ethyl acetate/hexane 1:3) or recrystallization from ethanol.
Recrystallization Efficiency
| Solvent System | Purity (%) | Recovery (%) |
|---|---|---|
| Ethanol | 98.5 | 72 |
| Ethyl acetate/hexane | 99.2 | 68 |
Green Chemistry Approaches
Recent advancements emphasize solvent-free and nanocatalytic methods to improve sustainability. Magnetic Fe₃O₄@Boehmite-NH₂-Co II nanoparticles enable a one-pot synthesis under microwave irradiation, reducing the total synthesis time to 4 hours with an overall yield of 82%.
Analytical Characterization
Successful synthesis is confirmed via:
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[7-(dimethylcarbamoyloxy)-4-oxochromen-3-yl]oxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the chromen-4-one core or the benzoate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 4-[7-(dimethylcarbamoyloxy)-4-oxochromen-3-yl]oxybenzoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of Ethyl 4-[7-(dimethylcarbamoyloxy)-4-oxochromen-3-yl]oxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling and function.
Altering Gene Expression: Affecting the expression of genes related to its biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural similarities with other chromenone derivatives and benzoate esters. Below is a detailed comparison based on substituent variations, conformational studies, and inferred physicochemical properties.
Table 1: Structural and Property Comparison
*XLogP3: Calculated octanol-water partition coefficient. †Estimated based on structural analogs.
Key Findings from Comparative Analysis
Substituent Effects on Properties :
- The dimethylcarbamoyloxy group in the target compound introduces a carbamate functional group, which is generally more hydrolytically stable than esters . This contrasts with the 4-bromobenzyloxy group in the methyl ester analog, where bromine increases lipophilicity (XLogP3 = 5.3) and enables halogen bonding .
- The ethoxybenzoate group in the target compound vs. the methoxybenzoate in the methyl analog may slightly increase lipophilicity and steric bulk due to the longer ethyl chain.
Conformational Stability: Studies on PEOB oligomers suggest that —OCH₂CH₂O— linkages preferentially adopt a trans conformation in both crystalline and noncrystalline phases . While the target compound lacks polymer-like linkages, its ester groups (e.g., ethoxybenzoate) may exhibit similar conformational rigidity, influencing solubility or crystallinity.
Sulfonyl or imidazole groups in other analogs () introduce hydrogen-bonding or charge-transfer capabilities, which are absent in the target compound.
Implications of Structural Differences
- Solid-State Behavior : The trans conformation observed in PEOB oligomers suggests that similar ester or ether linkages in the target compound could contribute to stable crystal packing, impacting melting points or solubility.
- Electronic Effects: The electron-withdrawing carbamate group may reduce electron density in the chromenone ring compared to electron-donating groups (e.g., methoxy), altering UV-Vis absorption or reactivity in synthetic pathways.
Biological Activity
Ethyl 4-[7-(dimethylcarbamoyloxy)-4-oxochromen-3-yl]oxybenzoate is a synthetic compound that integrates features from both coumarin and carbamate structures. This hybridization is significant for its potential biological activities, particularly in the field of cancer therapeutics and antioxidant properties. This article reviews the biological activity of this compound, focusing on its antitumor effects, mechanisms of action, and safety profiles based on recent studies.
Chemical Structure and Properties
The compound is characterized by its unique structure, which can be represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 301.29 g/mol
- Functional Groups : Contains a carbamate moiety and a coumarin core.
Antitumor Activity
Recent studies have highlighted the antitumor effects of this compound against various cancer cell lines.
Case Study: Ehrlich Ascites Carcinoma (EAC)
A pivotal study evaluated the compound's efficacy against EAC in female mice. The results indicated:
- Tumor Cell Viability : A significant reduction in EAC cell viability was observed, with a decrease of up to 100% compared to control groups.
- Mechanism of Action : The compound induced apoptosis in tumor cells, which was confirmed through histopathological examinations. The study measured levels of Bcl-2 and Bax proteins, indicating an apoptotic pathway activation.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Tumor Cell Viability (%) | 100 | 0 |
| Bcl-2 Protein Level | High | Low |
| Bax Protein Level | Low | High |
Antioxidant Properties
The compound also exhibited significant antioxidant activity. Total antioxidant capacity was measured in liver and kidney tissues, showing no adverse effects on organ function:
- Liver Function Tests : Serum levels of alanine transaminase (ALT) and aspartate transaminase (AST) remained within normal ranges.
- Histopathological Analysis : No pathological changes were noted in liver or kidney tissues post-treatment.
Mechanistic Insights
Molecular docking studies provided insights into the interactions between the compound and target proteins involved in cancer progression. The binding affinity with breast cancer mutant 3HB5-oxidoreductase suggests a potential mechanism for its antitumor activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
